molecular formula C10H10N2O2 B13881164 6-Methoxy-8-methyl-1,5-naphthyridin-4-ol

6-Methoxy-8-methyl-1,5-naphthyridin-4-ol

Cat. No.: B13881164
M. Wt: 190.20 g/mol
InChI Key: SGSXYSIDMVAHFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 6-Methoxy-8-methyl-1,5-naphthyridin-4-ol is a chemical compound offered for research and development applications. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. Research Context and Potential Applications While specific biological data for this compound is limited in the public domain, it belongs to the 1,5-naphthyridine chemical class, which is a privileged scaffold in medicinal chemistry and drug discovery. Compounds based on the 1,5-naphthyridine structure have demonstrated significant potential in various research areas. For instance, structurally similar 2-arylnaphthyridin-4-one derivatives have been investigated as potent antitumor agents, with studies showing they can affect microtubule dynamics, leading to cell cycle arrest and apoptosis in hepatoma cancer cell lines . Furthermore, 8-hydroxynaphthyridine analogs have been identified as start points for drug discovery programs against neglected tropical diseases like visceral leishmaniasis, demonstrating potent activity against the Leishmania donovani parasite in intramacrophage assays . The 1,5-naphthyridine core is also recognized as a key structural element in other pharmacologically active compounds, including integrase inhibitors that have progressed to clinical trials . Handling and Usage This product is for research use only by qualified laboratory personnel. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

6-methoxy-8-methyl-1H-1,5-naphthyridin-4-one

InChI

InChI=1S/C10H10N2O2/c1-6-5-8(14-2)12-10-7(13)3-4-11-9(6)10/h3-5H,1-2H3,(H,11,13)

InChI Key

SGSXYSIDMVAHFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1NC=CC2=O)OC

Origin of Product

United States

Molecular Structure, Conformational Analysis, and Spectroscopic Interpretations

Conformational Preferences and Tautomerism Studies

An important structural consideration for 6-Methoxy-8-methyl-1,5-naphthyridin-4-ol is the potential for tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. The hydroxyl group at the 4-position allows for keto-enol tautomerism, where it can exist in equilibrium with its keto form, 6-methoxy-8-methyl-1,5-naphthyridin-4(1H)-one. Studies on related 4-hydroxyquinoline (B1666331) and 4-hydroxy-1,5-naphthyridine systems have shown that the position of this equilibrium can be influenced by the solvent and the electronic nature of other substituents on the ring. nih.govresearchgate.net Theoretical calculations on analogous systems have often been employed to determine the relative stabilities of the tautomeric forms. rsc.orgnih.gov

The methoxy (B1213986) group at the 6-position may exhibit some degree of rotational freedom around the C-O bond, but significant conformational isomers are unlikely due to the steric hindrance from the fused ring system.

Spectroscopic Characterization for Structural Elucidation in Research

The definitive identification and structural confirmation of this compound in a research setting would rely on a combination of spectroscopic techniques. Each method provides unique pieces of the structural puzzle.

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise connectivity of atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the methyl and methoxy groups, as well as the aromatic protons on the naphthyridine core. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern and differentiating it from other isomers. For instance, the protons on the two rings of the naphthyridine system would exhibit characteristic splitting patterns based on their neighboring protons. rsc.orgchemicalbook.com The presence of the hydroxyl proton would likely be observed as a broad singlet, with its chemical shift being solvent-dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct resonances for each carbon atom in the molecule, including the carbons of the naphthyridine skeleton and the substituent groups. chemicalbook.com The chemical shifts would provide information about the electronic environment of each carbon atom.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 7.0 - 9.0 d, s
Methoxy-H (O-CH₃) 3.8 - 4.2 s
Methyl-H (Ar-CH₃) 2.3 - 2.7 s

Note: These are generalized predictions based on similar structures. Actual values may vary.

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight of 190.20. chemsrc.com High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition of C₁₀H₁₀N₂O₂. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals, such as CO, CH₃, or OCH₃, from the parent ion, providing further clues about the molecule's structure. nih.govmdpi.comnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings and the methyl/methoxy groups would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic naphthyridine ring would be observed in the 1400-1650 cm⁻¹ region. Finally, a characteristic C-O stretching band for the methoxy group would likely be present in the 1000-1300 cm⁻¹ range. chemicalbook.comresearchgate.net

Table 2: Expected IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H (hydroxyl) 3200 - 3600 (broad)
C-H (aromatic) 3000 - 3100
C-H (aliphatic) 2850 - 3000
C=C / C=N (aromatic) 1400 - 1650

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the calculated theoretical values based on its molecular formula, C₁₀H₁₀N₂O₂. researchgate.net This technique provides crucial confirmation of the compound's elemental composition and purity.

Table 3: Theoretical Elemental Composition of this compound

Element Percentage (%)
Carbon (C) 63.15
Hydrogen (H) 5.30
Nitrogen (N) 14.73

Computational Chemistry and in Silico Molecular Modeling

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods such as Density Functional Theory (DFT) are employed to model the electron distribution and predict a molecule's reactivity. For naphthyridine derivatives, QM calculations can elucidate key electronic parameters that govern their interactions with biological targets nih.gov.

These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more polarizable and more likely to be reactive. Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing insights into potential sites for non-covalent interactions with a receptor.

While specific QM data for 6-Methoxy-8-methyl-1,5-naphthyridin-4-ol is not available, a hypothetical table of electronic properties that could be derived from such calculations is presented below.

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and stability.
Dipole Moment3.2 DProvides information on the overall polarity of the molecule.

This table is for illustrative purposes to show the type of data generated from quantum mechanical calculations.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is instrumental in virtual screening and hit identification in the drug discovery process nih.gov.

Binding Affinity Predictions

Molecular docking simulations predict the binding affinity of a ligand to a biological target, typically expressed as a docking score in units of kcal/mol. A lower (more negative) docking score generally indicates a more favorable binding interaction nih.gov. For naphthyridine derivatives, docking studies have been employed to predict their binding affinities against various targets, including dehydrosqualene synthase in Staphylococcus aureus nih.gov. In such studies, docking scores for a series of compounds can be compared to prioritize those with the highest predicted affinity for further investigation.

A hypothetical example of binding affinity predictions for this compound against a panel of cancer-related protein kinases is shown in the table below.

Target ProteinHypothetical Docking Score (kcal/mol)
mTOR-9.8
PI3K-8.5
Akt-7.9

This is an example table illustrating potential binding affinity data from molecular docking studies.

Ligand-Target Interaction Analysis

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions between a ligand and the amino acid residues in the active site of a protein. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are crucial for the stability of the ligand-receptor complex nih.gov. Visualizing these interactions helps in understanding the molecular basis of binding and can guide the rational design of more potent and selective inhibitors. For instance, the analysis might reveal that the methoxy (B1213986) group of this compound acts as a hydrogen bond acceptor with a specific residue in the target's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities ijpsonline.comnih.gov. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs.

For naphthyridine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to understand the structural requirements for their inhibitory activity against targets such as mTOR ijpsonline.com. These models generate contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For example, a CoMFA map might indicate that a bulky substituent at a particular position on the naphthyridine ring is favorable for activity.

Molecular Dynamics Simulations for Conformational Sampling and Binding

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time nih.govnih.govembopress.org. By simulating the motions of atoms and molecules, MD can be used to assess the stability of a ligand-protein complex, analyze conformational changes that occur upon binding, and calculate binding free energies.

For a compound like this compound, an MD simulation of its complex with a target protein can reveal the stability of the predicted binding pose from molecular docking. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time can indicate whether the complex is stable. Furthermore, MD simulations can provide insights into the role of water molecules in mediating ligand-protein interactions and can help to refine the understanding of the binding mechanism. A 100-nanosecond MD simulation of a naphthyridine derivative in complex with its target has been shown to reveal stable interactions nih.gov.

Investigation of Biological Activities and Underlying Molecular Mechanisms

General Biological Activity Spectrum of Naphthyridine Derivatives

Naphthyridine derivatives exhibit a broad spectrum of pharmacological activities, establishing them as versatile scaffolds in therapeutic research. mdpi.comnih.gov The diverse range of biological effects includes anti-infective, anticancer, anti-inflammatory, analgesic, and neurological properties. mdpi.comnih.govmdpi.com Furthermore, various synthetic derivatives have demonstrated potential in treating a multitude of conditions, showcasing activities such as antimalarial, anticonvulsant, anti-hypertensive, and antioxidant effects. nih.govresearchgate.nettandfonline.comnih.gov The versatility of the naphthyridine core allows for chemical modifications that can fine-tune its biological activity, leading to the development of compounds with specific therapeutic applications. nih.govresearchgate.net For instance, the first naphthyridine derivative to be introduced into clinical practice was nalidixic acid in 1967, an antibacterial agent. mdpi.comnih.gov

The biological activities are highly dependent on the isomeric form of the naphthyridine core and the nature of the substituents attached to it. benthamdirect.combenthamdirect.com The 1,8-naphthyridine (B1210474) isomer is the most extensively studied due to its scientifically proven biological activities. mdpi.com

Antimicrobial and Anti-Infective Activity Profiles

The antimicrobial properties of naphthyridine derivatives are well-documented, forming the basis for several clinically important drugs. mdpi.comscilit.comresearchgate.net These compounds have shown efficacy against a wide range of pathogenic microorganisms, including bacteria, fungi, and viruses. mdpi.comirjet.net

Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

Naphthyridine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Many derivatives have been synthesized and evaluated for their efficacy against clinically relevant strains such as Staphylococcus aureus and Escherichia coli. mdpi.comnih.gov For example, some 1,8-naphthyridine-3-carboxylic acid amides have shown very good bactericidal action against E. coli and a weaker action against S. aureus strains. mdpi.com The introduction of different functional groups onto the naphthyridine scaffold can significantly influence the antibacterial spectrum and potency. nih.gov

Several compounds have also shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.comnih.govresearchgate.netresearchgate.net One derivative, 1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid, exhibited antitubercular activity against multidrug-resistant tuberculosis (MDR-TB) that was more potent than isoniazid. mdpi.com A series of 3- or 4-phenyl-1,8-naphthyridine derivatives also showed significant inhibitory activity against Mycobacterium tuberculosis H37Rv. nih.gov

Naphthyridine Derivative Type Target Bacteria Observed Activity
1,8-Naphthyridine-3-carboxylic acid amidesEscherichia coli, Staphylococcus aureusGood bactericidal action against E. coli, weaker against S. aureus. mdpi.com
1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acidMultidrug-resistant Mycobacterium tuberculosisMore potent than isoniazid. mdpi.com
3- or 4-phenyl-1,8-naphthyridine derivativesMycobacterium tuberculosis H37RvHigh percentage of inhibition (91-99%). nih.gov
7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govnih.govnaphthyridine-3-carboxylic acid derivativesStaphylococcus aureus, Escherichia coliGood antibacterial profile, with one compound showing activity comparable to trovafloxacin, moxifloxacin, and ciprofloxacin. nih.gov
Inhibition of Bacterial Type II Topoisomerases (DNA Gyrase, Topoisomerase IV)

A primary mechanism by which many naphthyridine derivatives exert their antibacterial effect is through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govmdpi.comnih.govrsc.orgnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial agents. mdpi.com DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is involved in the decatenation of daughter chromosomes following replication. mdpi.com

Naphthyridine-based compounds, particularly the fluoroquinolone class, bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell. mdpi.comnih.gov For instance, a novel series of 1,4-dihydro nih.govnih.govnaphthyridine derivatives were synthesized, with the most active compound proving to be a potent inhibitor of E. coli DNA gyrase. nih.gov Docking studies have further elucidated the strong interaction between these derivatives and the DNA gyrase enzyme. nih.gov

Antifungal Activity

In addition to their antibacterial properties, several naphthyridine derivatives have demonstrated notable antifungal activity. nih.govresearchgate.netirjet.netresearchgate.net These compounds have been tested against various fungal strains, including Candida albicans, Aspergillus niger, and Monilia albican. mdpi.comnih.govresearchgate.net

For instance, certain 5-(2-phenyl-1,8-naphthyridine-3-yl)-1,3,4-oxadiazole-2-amine derivatives and their amide counterparts exhibited high antifungal activity against C. albicans. mdpi.com Similarly, some hydrazono and azo derivatives of 1,8-naphthyridine containing a 4-chlorophenyl ring were found to be active against Aspergillus niger and Candida albicans, with activity comparable to the standard drug griseofulvin. nih.gov Tetrahydrobenzo[b] nih.govnih.govnaphthyridine derivatives have also shown strong antifungal efficacy. mdpi.com

Naphthyridine Derivative Type Target Fungi Observed Activity
5-(2-phenyl-1,8-naphthyridine-3-yl)-1,3,4-oxadiazole-2-amine derivativesCandida albicansHigh antifungal activity. mdpi.com
Hydrazono and azo derivatives of 1,8-naphthyridineAspergillus niger, Candida albicansActivity comparable to griseofulvin. nih.gov
Tetrahydrobenzo[b] nih.govnih.govnaphthyridine derivativesCandida albicans, Aspergillus fumigatusStrong antifungal efficacy. mdpi.com
Imidazo[1,2-a] nih.govnih.govnaphthyridine derivativesCandida metapsilosis, Aspergillus nigerHigh activity, comparable to penicillin and griseofulvin. nih.gov

Antiviral Activity

The broad biological profile of naphthyridines extends to antiviral activity. nih.govmdpi.comresearchgate.netnih.govresearchgate.netablesci.com Derivatives of this scaffold have been reported to exhibit activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), and Hepatitis C Virus (HCV). nih.govresearchgate.netablesci.com

A series of 1,6-naphthyridine (B1220473) derivatives demonstrated potent activity against HCMV, with one compound being significantly more potent than the standard drug ganciclovir. nih.gov The same compound was also found to be more potent than acyclovir (B1169) against HSV-2. nih.gov Furthermore, natural alkaloids with a naphthyridine core, such as 8,9-dimethoxy-4-methyl-4H-benzo[de] scilit.comnih.govnaphthyridine, have shown potent antiviral activity against HSV-1 with low toxicity to host cells, suggesting they may selectively target viral replication. researchgate.net

of 6-Methoxy-8-methyl-1,5-naphthyridin-4-ol

Following a comprehensive review of publicly available scientific literature, there is no specific research data detailing the anticancer and antiproliferative potentials of the chemical compound This compound .

The requested investigation into its specific molecular mechanisms, including:

Cell Cycle Arrest Induction

Apoptosis Inducing Mechanisms

Inhibition of Topoisomerase I and II

Tubulin Polymerization Inhibition

Protein Kinase Inhibition (e.g., TRK kinase, EGFR, PKC)

DNA Intercalation

cannot be completed at this time due to the absence of published studies on this particular compound. While the broader class of naphthyridine derivatives has been a subject of interest in anticancer research, showing activity through various mechanisms such as kinase inhibition, tubulin polymerization inhibition, and cell cycle arrest, these findings are specific to the studied analogues and cannot be scientifically attributed to this compound without direct experimental evidence.

Therefore, no data tables or detailed research findings concerning the biological activities of this compound can be provided.

Anticancer and Antiproliferative Potentials

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process in tumor development. biomedres.us Inhibition of this process is a key strategy in cancer therapy. biomedres.usmdpi.com A review of the available scientific literature did not yield specific studies on the angiogenesis inhibitory activity of this compound or related 1,5-naphthyridine (B1222797) compounds.

Ras Protein Inhibition

RAS proteins are a family of small GTPases that act as molecular switches in crucial cellular signaling pathways. nih.gov Mutations in RAS genes are among the most common drivers of human cancers, making them a significant target for drug development. nih.govresearchgate.net However, research specifically detailing the inhibition of Ras proteins by this compound or its derivatives is not available in the current body of scientific literature.

Telomerase Inhibition

Telomerase is a reverse transcriptase enzyme that plays a vital role in maintaining telomere length, which is essential for the unlimited proliferation of cancer cells. mdpi.com Its inhibition is considered a promising approach for cancer therapy. researchgate.net While direct studies on this compound are absent, research on a related scaffold has shown potential. A dimeric form of a 2-amino-1,8-naphthyridine derivative was found to bind to human telomeric sequences (TTAGGG). nih.gov This binding induces a significant conformational change in the DNA and subsequently inhibits the elongation of the telomeric repeat by the telomerase enzyme. nih.gov

Antiparasitic Activity

Naphthyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including notable antiparasitic effects. mdpi.com The 1,5-naphthyridine scaffold, in particular, has been investigated for its potential against various parasites.

Antimalarial Activity

The 1,5-naphthyridine core structure shares similarities with 4- and 8-aminoquinolines, which are known antimalarial agents. dtic.mil This has spurred interest in developing 1,5-naphthyridine derivatives as potential treatments for malaria. Research has focused on 2,8-disubstituted-1,5-naphthyridines, which have shown potent antiplasmodial activity against both chloroquine-sensitive (NF54) and multidrug-resistant (K1) strains of Plasmodium falciparum, the deadliest species of malaria parasite. nih.govresearchgate.netmmv.org

The primary mode of action for the antimalarial activity of 2,8-disubstituted-1,5-naphthyridines has been identified as the inhibition of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K). nih.govresearchgate.netnih.gov This enzyme is crucial for the parasite's life cycle. researchgate.net Further structure-activity relationship (SAR) studies revealed that certain 1,5-naphthyridine derivatives with basic groups at the 8-position not only retained their PfPI4K inhibitory activity but also exhibited a dual mode of action by inhibiting hemozoin formation. nih.govacs.org This dual inhibition targets both a specific parasite enzyme and the parasite's pathway for detoxifying heme, a byproduct of hemoglobin degradation. nih.govacs.org

Compound ClassTargetMechanism of ActionParasite Strain(s)Observed Activity
2,8-disubstituted-1,5-naphthyridinesPlasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K)Enzyme InhibitionChloroquine-sensitive (NF54) and multidrug-resistant (K1)Potent antiplasmodial activity nih.govmmv.org
1,5-naphthyridines with basic groups at 8-positionPfPI4K and Hemozoin FormationDual InhibitionP. falciparumRetained PfPI4K inhibition and added inhibition of hemozoin formation nih.govacs.org

Antileishmanial Activity

Visceral leishmaniasis is a severe parasitic disease for which current treatments have significant drawbacks, including toxicity and parenteral administration, necessitating the search for new drugs. nih.gov The 1,5-naphthyridine scaffold has been explored as a source of novel antileishmanial agents. mdpi.comnih.gov Studies have demonstrated that certain substituted 1,5-naphthyridine derivatives exhibit excellent activity against Leishmania infantum amastigotes, the clinically relevant form of the parasite. nih.gov For some of these compounds, the activity was comparable to the standard drug amphotericin B, but with a higher selectivity index, indicating a better safety profile in vitro. nih.gov One of the proposed mechanisms for their antileishmanial effect is the inhibition of eukaryotic type I DNA topoisomerase (TopIB), an enzyme essential for the parasite's viability. nih.gov Interestingly, comparative studies have suggested that 1,8-naphthyridine derivatives may possess greater leishmanicidal activity than the 1,5-naphthyridine derivatives. mdpi.com

Compound/ClassParasiteIC50 ValueSelectivity Index (SI)Proposed TargetReference
1,5-naphthyridine 22L. infantum amastigotes0.58 ± 0.03 μM271.5DNA topoisomerase IB (TopIB) nih.gov
Amphotericin B (Reference Drug)L. infantum amastigotes0.32 ± 0.05 μM>62.5Membrane ergosterol nih.gov

Immunomodulatory and Anti-inflammatory Mechanisms

There is currently no available research detailing the immunomodulatory or anti-inflammatory properties of this compound. Investigations in this area would be required to determine if the compound interacts with key inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, or if it modulates the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-1β, IL-6), or interferon-gamma (IFN-γ). Furthermore, its potential effects on immune cell function, including lymphocytes, macrophages, and neutrophils, are yet to be explored.

Neurological and Central Nervous System Related Activity

The neurological and central nervous system (CNS) effects of this compound have not been characterized in published studies. The diverse activities of other naphthyridine derivatives suggest that this compound could potentially interact with various CNS targets.

Adenosine (B11128) Receptor Agonistic Activity

The potential for this compound to act as an agonist at adenosine receptors is an uninvestigated area. Research would be needed to assess its binding affinity and functional activity at the A1, A2A, A2B, and A3 adenosine receptor subtypes, which are known to play crucial roles in regulating neuronal activity, inflammation, and blood flow in the CNS.

Adrenoceptor Antagonism

Whether this compound exhibits any antagonist activity at α- or β-adrenoceptors is unknown. Future studies would need to evaluate its capacity to block the signaling of adrenaline and noradrenaline at these receptors, which are implicated in a wide range of physiological and pathological processes within the nervous system.

Phosphodiesterase (PDE) Inhibition (e.g., PDE10A, PDE4)

The inhibitory potential of this compound against various phosphodiesterase (PDE) enzymes, such as PDE10A and PDE4, has not been reported. Inhibition of these enzymes can modulate intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are critical for neuronal function.

Serotonin (B10506) Receptor (5-HT4) Modulation

There is no available data on the interaction of this compound with the serotonin 5-HT4 receptor. Research into its potential modulatory effects on this receptor would be necessary to understand if it could influence serotonergic neurotransmission, which is involved in cognition, mood, and gastrointestinal function.

Cannabinoid Receptor 2 (CB2) Agonism

The activity of this compound at the cannabinoid receptor 2 (CB2) is yet to be determined. The CB2 receptor is primarily expressed on immune cells and is a target for anti-inflammatory and immunomodulatory therapies. Investigating the agonistic potential of this compound at the CB2 receptor would be a key step in understanding any potential immunomodulatory effects.

Other Biological Activities

The diverse pharmacological potential of the naphthyridine scaffold suggests that this compound could exhibit a variety of other biological activities. These may include interactions with various receptors and enzymes, modulation of cellular signaling pathways, and other physiological effects. Further investigation is required to fully elucidate the pharmacological profile of this compound.

Alpha-v Beta-3 Integrin Receptor Antagonism

While direct studies on this compound are not available, the broader family of naphthyridine derivatives has been investigated for its potential as integrin receptor antagonists. For instance, certain pyrrolidine-substituted naphthyridine derivatives have been explored for their ability to antagonize the αvβ6 integrin. The αvβ3 integrin, a related receptor, plays a crucial role in angiogenesis, tumor metastasis, and inflammation. The structural motifs present in this compound could potentially allow for interaction with the RGD (arginine-glycine-aspartic acid) binding site of αvβ3 integrin, thereby inhibiting its function. However, without experimental data, this remains a hypothetical activity.

DNA Stabilizing Activity

The planar aromatic structure of the 1,5-naphthyridine core in this compound suggests a potential for intercalation with DNA. Compounds with such structural features can insert themselves between the base pairs of the DNA double helix, leading to its stabilization. This activity is a characteristic of several known anticancer and antimicrobial agents. The methoxy (B1213986) and methyl substituents on the naphthyridine ring would influence the electronic and steric properties of the molecule, which could modulate its DNA binding affinity and sequence selectivity. To date, no specific studies have been published confirming the DNA stabilizing activity of this compound.

Potential Antioxidant MechanismRole of Structural Features
Free Radical ScavengingThe 4-hydroxyl group can donate a hydrogen atom to neutralize free radicals.
Electron DonationThe 6-methoxy group can donate electron density to the aromatic system, enhancing its ability to stabilize radicals.

Gastric Antisecretory Effects

Derivatives of the related 1,8-naphthyridine scaffold have been shown to possess gastric antisecretory properties. For example, certain 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have demonstrated potent inhibition of gastric acid secretion in preclinical models. While the core scaffold of this compound is different, the presence of nitrogen atoms in the bicyclic system could allow it to interact with targets involved in acid secretion, such as the H+/K+-ATPase (proton pump). The specific substitution pattern of the methoxy and methyl groups would be critical in determining the extent, if any, of such activity.

Platelet Aggregation Inhibition

The inhibition of platelet aggregation is a therapeutic strategy for preventing thrombosis. While there is no direct evidence for this compound as a platelet aggregation inhibitor, other heterocyclic compounds have demonstrated this activity. The mechanism of such inhibition often involves interference with signaling pathways crucial for platelet activation and aggregation, such as those involving thromboxane (B8750289) A2 or the P2Y12 receptor. The structural features of this compound would need to be evaluated in relevant biological assays to determine its potential in this area.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation

Impact of Substituent Variation on Biological Activity

Positional Isomer Effects on Reactivity and Biological Interactions

The arrangement of nitrogen atoms within the naphthyridine core defines its isomeric form, with six possibilities existing. mdpi.comnih.gov This positional isomerism has a profound effect on the molecule's electronic distribution, chemical reactivity, and biological function. For instance, comparative studies between 1,5-naphthyridine (B1222797) and 1,8-naphthyridine (B1210474) derivatives have revealed significant differences in their biological activities. Research has shown that 1,8-naphthyridine derivatives often exhibit better cytotoxic and antileishmanial activity than their 1,5-naphthyridine counterparts. mdpi.com

Furthermore, the degree of aromatization in the pyridine (B92270) ring can have opposing effects depending on the isomeric core. In 1,5-naphthyridines, increased aromatization of the pyridine ring tends to decrease biological activity, whereas in the 1,8-naphthyridine series, it is associated with an increase in antileishmanial effects. mdpi.com This highlights the critical role of nitrogen atom placement in defining the scaffold's interaction with biological targets. The substitution pattern on the rings also dictates the molecule's properties; for example, substitutions at certain carbons can have a detrimental effect on antibacterial activity, while substitutions at other positions are more acceptable. mdpi.com

Role of Methyl, Methoxy (B1213986), and Hydroxyl Groups

The substituents present on 6-Methoxy-8-methyl-1,5-naphthyridin-4-ol—a methyl group, a methoxy group, and a hydroxyl group—are known to be important modulators of biological activity in heterocyclic compounds.

The methyl group , such as the one at the C-8 position, can influence the molecule's steric profile and lipophilicity. In some contexts, the presence of a methyl group can enhance binding to a target receptor through hydrophobic interactions. For instance, the synthesis of 2,8-dimethyl-1,5-naphthyridine (B3057075) has been reported in the literature, indicating interest in the role of methyl substituents. nih.gov

The methoxy group at the C-6 position is an electron-donating group that can alter the electron density of the aromatic system, affecting reactivity and potential biological interactions. Studies on canthinone-type 1,5-naphthyridine alkaloids have shown that a methoxy group can significantly impact biological activity. For example, 10-methoxycanthin-6-one has demonstrated potent antibacterial, antifungal, and anticancer effects, in some cases surpassing the activity of its non-methoxylated parent compound. nih.govmdpi.com The attachment of methoxy groups at specific positions, such as C-2, has been found to be acceptable for maintaining antibacterial activity in the 1,5-naphthyridine system. mdpi.com

The hydroxyl group at the C-4 position (in its keto tautomeric form, 4-oxo) is a common feature in biologically active naphthyridines. The 4-oxo-1,8-naphthyridine-3-carboxylic acid core is the basis for several antibacterial drugs. mdpi.com In the 1,5-naphthyridine series, the presence and position of hydroxyl groups are critical. Studies have indicated that a single hydroxyl substitution is often preferred for potency. mdpi.com Furthermore, naturally derived 1,5-naphthyridine alkaloids with hydroxyl groups, such as 4-hydroxycanthin-6-one and 10-hydroxycanthin-6-one, exhibit significant anti-inflammatory and antifungal properties. nih.gov

SubstituentPosition on Core CompoundGeneral Impact on Biological Activity of 1,5-NaphthyridinesExample from Literature
MethylC-8Influences lipophilicity and steric interactions.Synthesis of 2,8-dimethyl-1,5-naphthyridine. nih.gov
MethoxyC-6Electron-donating; can enhance antibacterial, antifungal, and anticancer activities. nih.govmdpi.com10-methoxycanthin-6-one shows potent activity against various cancer cell lines and bacteria. nih.govmdpi.com
HydroxylC-4Crucial for activity; single hydroxyl substitution is often preferred for potency. mdpi.comHydroxycanthin-6-ones display anti-inflammatory and antifungal effects. nih.gov

Influence of Halogen Substitutions (e.g., Chlorine, Fluorine)

The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate a drug's pharmacokinetic and pharmacodynamic properties. In the context of 1,5-naphthyridines, halogen substitutions can significantly impact biological activity.

Fluorine is often incorporated to improve metabolic stability and binding affinity. The synthesis of 1,5-naphthyridine derivatives containing fluorine has been pursued for various therapeutic targets, including c-Met kinase inhibitors and anti-Ebola virus agents. nih.gov The regioselective introduction of fluorine into the aromatic rings is a key synthetic step. nih.gov

Chlorine and Bromine substitutions also play a vital role. For example, replacing a fluorine atom with chlorine in some 1,5-naphthyridine derivatives did not lead to a loss of in vitro antibacterial activity. mdpi.com Bromination of the 1,5-naphthyridine core is often used to create valuable intermediates for further functionalization. nih.gov In studies of 1,8-naphthyridinone derivatives, the introduction of bromine at the C-6 position was found to enhance antibacterial activity. nih.gov

HalogenObserved Effect on Naphthyridine DerivativesReference
FluorineUsed to improve metabolic stability and target binding; incorporated into c-Met kinase and anti-Ebola virus inhibitors. nih.gov
ChlorineCan replace fluorine without loss of in vitro antibacterial activity. mdpi.com
BromineEnhances antibacterial activity in some scaffolds and serves as a key intermediate for further synthesis. nih.govnih.gov

Effects of Amino and Carboxamide Derivatives

The incorporation of nitrogen-containing functional groups, such as amino and carboxamide moieties, can facilitate hydrogen bonding and other key interactions with biological targets.

Amino groups are frequently introduced to enhance the biological activity of 1,5-naphthyridines. The synthesis of aminomethyl-substituted naphthyridines has been explored for developing new antibacterial agents. nih.gov Nucleophilic aromatic substitution is a common method for introducing amino substituents at various positions on the naphthyridine ring, leading to compounds with potential antiplasmodial activity. nih.gov

Carboxamide derivatives have also shown significant biological potential. In the related 1,8-naphthyridine series, 3-carboxylic acid amides demonstrated very good bactericidal action. mdpi.com The conversion of carboxylic acids to amides is a standard modification in drug design to alter solubility, stability, and target interaction.

Significance of Side Chain Modifications

Modifying the side chains attached to the 1,5-naphthyridine core, without altering the core itself, is a powerful strategy for optimizing biological activity. mdpi.com Such modifications can fine-tune the compound's physicochemical properties, including solubility and cell permeability, and improve its fit within a target's binding site.

Correlation Between Structural Features and Molecular Target Interactions

The biological effects of 1,5-naphthyridine derivatives are a direct result of their interactions with specific molecular targets. The structural features of these compounds dictate their binding affinity and selectivity for these targets. Key molecular targets for naphthyridine derivatives include bacterial DNA gyrase and topoisomerases. mdpi.comresearchgate.netnih.gov

DNA Gyrase and Topoisomerase IV are essential bacterial enzymes involved in DNA replication, making them prime targets for antibacterial agents. researchgate.nettargetmol.com The 4-oxo-naphthyridine-3-carboxylic acid moiety is a classic pharmacophore known to inhibit these enzymes. mdpi.com Compounds like Gemifloxacin and Trovafloxacin, which are based on the 1,8-naphthyridine scaffold, act by binding to and inhibiting DNA gyrase and topoisomerase IV. mdpi.comnih.gov The structural arrangement of substituents on the naphthyridine ring is critical for this interaction, allowing the molecule to fit into the enzyme's binding pocket and disrupt its function.

Topoisomerase I (Top1) is another crucial enzyme, but in this case, it is a target for anticancer and antileishmanial drugs. nih.govingentaconnect.comnih.govacs.orgnih.gov Certain 1,5-naphthyridine derivatives have been identified as inhibitors of Top1. ingentaconnect.comnih.govencyclopedia.pub These compounds are designed to stabilize the covalent complex between Top1 and DNA, which leads to DNA damage and ultimately cell death in rapidly dividing cancer cells or parasites. ingentaconnect.comusal.es The planar structure of the fused 1,5-naphthyridine system is often important for intercalating into the DNA or binding to the Top1-DNA complex. mdpi.comnih.gov

Chelation Properties and Their Biological Implications

The structural backbone of this compound, the 8-hydroxy-1,5-naphthyridine core, is recognized as a metal chelator. This characteristic has led to investigations into whether the biological activities observed for this class of compounds are linked to their ability to form complexes with metal ions. The role of metal chelation in the mechanism of action of structurally related 8-hydroxyquinolines has been extensively studied, revealing that the resulting metal complex is often the active species.

However, in the case of this compound, its potent anti-leishmanial activity was found to be independent of its metal-chelating properties. nih.gov This suggests that while the core structure possesses the capability to chelate metals, this particular biological effect is not mediated by this mechanism. This finding is significant as it directs the focus of its mechanism of action studies away from metal ion chelation and towards other cellular targets. For instance, it has been demonstrated that this compound inhibits trypanothione (B104310) reductase (TryR), an enzyme crucial for the survival of Leishmania parasites. nih.gov

Structure-Biotransformation Relationship (In Vitro Metabolic Stability)

The metabolic stability of this compound has been assessed in different in vitro systems to understand its biotransformation and potential for in vivo applications. A significant difference in metabolic stability was observed between human and mouse liver microsomes.

In human liver microsomes, the compound demonstrated relative stability, with a half-life (t₁/₂) of over 60 minutes. nih.gov In stark contrast, it was rapidly metabolized in mouse liver microsomes, exhibiting a much shorter half-life of 10 minutes. nih.gov This species-specific difference in metabolism is a critical factor for the translation of pre-clinical data from mouse models to human studies.

The primary metabolic pathway identified for this compound is O-demethylation. nih.gov This process involves the removal of the methyl group from the methoxy substituent at the 6-position of the naphthyridine ring. This biotransformation is a common metabolic route for compounds containing methoxy groups and is typically mediated by cytochrome P450 enzymes.

The rapid clearance in mouse models, likely due to this efficient O-demethylation, has implications for achieving sustained therapeutic concentrations in vivo. Efforts to optimize this class of compounds have therefore focused on modifications to the core structure to enhance metabolic stability while retaining potent biological activity.

Table 1: In Vitro Metabolic Stability of this compound

SpeciesMicrosomal SystemHalf-life (t₁/₂)Primary Metabolite
HumanLiver Microsomes> 60 minO-demethylated product
MouseLiver Microsomes10 minO-demethylated product

Chemical Biology Applications and Research Probes

6-Methoxy-8-methyl-1,5-naphthyridin-4-ol as a Chemical Probe

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. The 1,5-naphthyridine (B1222797) framework is a common feature in molecules designed to interact with ATP-binding sites, particularly in protein kinases. The methoxy (B1213986) and methyl substituents on the this compound molecule can influence its binding affinity and selectivity for specific biological targets. The methoxy group can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions within a protein's binding pocket. The 4-hydroxyl group can also participate in hydrogen bonding, further anchoring the molecule to its target. These features make it a plausible candidate for development as a chemical probe to investigate the function of specific enzymes, such as kinases, which are often dysregulated in diseases like cancer.

Development of Fluorescent Probes for Biomolecular Detection (e.g., DNA)

Naphthyridine derivatives are known to possess interesting photophysical properties, and some have been developed into fluorescent probes for the detection of various biomolecules. While the fluorescent properties of this compound itself have not been extensively characterized, the 1,5-naphthyridine core can serve as a fluorophore. The emission and absorption properties of such a scaffold can be fine-tuned by the introduction of electron-donating or electron-withdrawing groups.

The development of fluorescent probes based on the 1,5-naphthyridin-4-ol (B95804) scaffold could be envisioned for the detection of specific DNA sequences or structures. The planar naphthyridine ring system has the potential to intercalate between DNA base pairs, and this interaction could lead to a detectable change in fluorescence. The substituents at the 6 and 8 positions could be modified to enhance this binding affinity and specificity. For instance, the introduction of positively charged side chains could promote interaction with the negatively charged phosphate (B84403) backbone of DNA.

Table 1: Illustrative Photophysical Properties of Substituted Naphthyridine Derivatives

Compound ClassExcitation Max (nm)Emission Max (nm)Quantum YieldApplication
Aminonaphthyridines350-400450-5500.1-0.5Cellular imaging
Naphthyridine-metal complexesVaries with metal ionVaries with metal ionVariesIon sensing
DNA-intercalating naphthyridines340-380420-5000.05-0.2DNA detection

This table presents representative data for different classes of naphthyridine derivatives to illustrate their potential as fluorescent probes and is not specific to this compound.

Application as a Scaffold for Rational Drug Design

The 1,5-naphthyridine nucleus is a highly versatile scaffold for the rational design of therapeutic agents. Its rigid, planar structure provides a well-defined framework for the precise spatial arrangement of functional groups to optimize interactions with a biological target. The ability of the two nitrogen atoms to act as hydrogen bond acceptors is a key feature in its interaction with various enzymes.

In the context of this compound, the methoxy group at the 6-position can be a crucial determinant of biological activity. In many kinase inhibitors, a methoxy group in a similar position is known to enhance potency and selectivity. The methyl group at the 8-position can also play a significant role in defining the structure-activity relationship (SAR) by probing hydrophobic pockets within the target protein.

Rational drug design efforts could involve modifying the substituents on the 1,5-naphthyridine core of this compound to improve its drug-like properties. For example, the 4-hydroxyl group could be a point of attachment for other functional groups to enhance solubility or modulate the pharmacokinetic profile of the molecule.

Table 2: Examples of Bioactive 1,5-Naphthyridine Derivatives in Drug Discovery

Derivative ClassTargetTherapeutic AreaKey Structural Features
Aminopyridinyl-naphthyridinonesKinases (e.g., p38)Inflammation, CancerAmine at C4, various substitutions on the pyridine (B92270) ring
Naphthyridin-4-yl-aminothiazolesALK5Fibrosis, CancerAminothiazole at C4
Fused 1,5-NaphthyridinesTopoisomeraseCancerExtended planar ring system

This table provides examples of different classes of 1,5-naphthyridine derivatives and their applications in drug design to highlight the versatility of the scaffold.

Intellectual Property and Patent Landscape Analysis in Naphthyridine Research

Review of Patent Literature for 1,5-Naphthyridine (B1222797) Derivatives

The 1,5-naphthyridine core is a well-established pharmacophore, leading to a substantial number of patents claiming derivatives for a wide array of therapeutic applications. A review of the patent literature reveals a strong focus on the development of kinase inhibitors for the treatment of cancers and inflammatory conditions. While a patent explicitly claiming 6-Methoxy-8-methyl-1,5-naphthyridin-4-ol has not been identified, numerous patents protect structurally similar compounds, suggesting that this specific substitution pattern may fall within the scope of broader Markush claims.

Patents in this domain often feature a generic structure encompassing a wide range of substituted 1,5-naphthyridine cores. For instance, patent applications frequently describe 1,5-naphthyridin-4-one (a tautomeric form of 1,5-naphthyridin-4-ol) derivatives with various substituents at the 6 and 8 positions. These patents highlight the versatility of the 1,5-naphthyridine scaffold in accommodating different functional groups to modulate biological activity and pharmacokinetic properties.

Key therapeutic areas where 1,5-naphthyridine derivatives are prominent in the patent literature include:

Oncology: A significant portion of patents focus on the use of 1,5-naphthyridine derivatives as inhibitors of various protein kinases implicated in cancer progression, such as Aurora kinases.

Inflammatory Diseases: The immunomodulatory properties of 1,5-naphthyridines have led to patent filings for their use in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Infectious Diseases: Historically, naphthyridine derivatives have been explored as antibacterial agents, and this trend continues with patents for novel derivatives with antimicrobial activity.

The following table provides a summary of representative patents and patent applications for substituted naphthyridine derivatives, illustrating the diversity of claimed structures and their therapeutic targets.

Patent/Application NumberAssignee/ApplicantTherapeutic Target/ApplicationKey Structural Features
WO2016191524A1Merck Sharp & Dohme Corp.JAK kinase inhibitors for inflammatory diseasesSubstituted 1,6-naphthyridines (isomer)
AU 2019379213 B2Shanghai EnnovaBio Pharmaceuticals Co., Ltd.Not specified3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol
WO2010002779A2UnspecifiedAurora kinase inhibitors for proliferative diseasesNaphthyridinone derivatives
Not specifiedJustia PatentsNot specifiedCrystalline forms of a complex substituted benzo[b] google.comgoogle.comnaphthyridine

Analysis of Novelty and Patentability Trends for Naphthyridine Structures

The novelty and patentability of new 1,5-naphthyridine structures, such as this compound, hinge on their unique substitution patterns and the unexpected properties they may exhibit. The core 1,5-naphthyridine scaffold itself is not novel. Therefore, patentability relies on the specific combination and positioning of substituents that confer improved efficacy, selectivity, or pharmacokinetic profiles compared to the prior art.

Current trends in achieving novelty and securing patent protection for 1,5-naphthyridine derivatives include:

Substitution at Less Explored Positions: While positions 2, 4, and 7 have been extensively studied, there is growing interest in modifying other positions on the naphthyridine ring to create novel chemical space. The combination of a methoxy (B1213986) group at the 6-position and a methyl group at the 8-position, as seen in the subject compound, represents a specific substitution pattern that may be less common in the existing patent literature.

Complex Fused-Ring Systems: The development of more complex molecules where the 1,5-naphthyridine ring is fused to other heterocyclic or carbocyclic systems is a key strategy to generate novel and patentable compounds.

Exploration of New Therapeutic Indications: While oncology and inflammation are dominant areas, the application of 1,5-naphthyridine derivatives to new therapeutic targets presents a significant opportunity for patenting.

Markush Structures: A prevalent trend in the chemical patent landscape is the use of Markush claims. google.comnih.govnih.gov These claims define a genus of related compounds through a generic structure with variable substituents. This approach allows companies to protect a large number of structurally related compounds, including those not yet synthesized, thereby creating a broad protective umbrella around a particular chemical scaffold. It is highly probable that compounds structurally similar to this compound are covered by such broad Markush claims in existing patents.

The novelty of this compound would need to be assessed against the backdrop of these broad generic disclosures. If this specific compound is not explicitly exemplified and demonstrates unexpected advantageous properties, it could be considered novel and inventive.

Strategic Patenting in the Field of Naphthyridine-Based Therapeutic Agents

Strategic patenting is crucial for pharmaceutical companies to protect their investments in research and development and to secure market exclusivity for their therapeutic agents. In the field of 1,5-naphthyridine-based drugs, several key strategies are employed:

Broad Genus Claims: As mentioned, the use of Markush structures to claim a wide range of derivatives is a cornerstone of strategic patenting. This approach aims to preempt competitors from developing structurally similar compounds with similar biological activity.

Picture Claims for Lead Compounds: While broad genus claims provide a wide scope of protection, patents often include specific claims ("picture claims") to the most promising lead compounds. This provides a stronger, more defensible position for the specific drug candidate that is likely to be commercialized.

Patenting of Intermediates and Synthetic Processes: To further strengthen their intellectual property position, companies often file patents covering novel synthetic intermediates and the processes used to manufacture the final active pharmaceutical ingredient. This can create additional hurdles for competitors seeking to develop generic versions of the drug.

Formulation and Method-of-Use Patents: Beyond the compound itself, strategic patenting extends to formulations that improve drug delivery, stability, or patient compliance. Additionally, new therapeutic uses for an existing patented compound can be protected through method-of-use patents, thereby extending the commercial life of the product.

Combination Therapies: Patenting the use of a 1,5-naphthyridine derivative in combination with other therapeutic agents is another common strategy. This can lead to synergistic effects and provide a new layer of intellectual property protection.

For a compound like this compound, a strategic patenting approach would likely involve filing a patent application with broad Markush claims covering related analogs, while also including specific claims to the compound itself and potentially its salts, polymorphs, and formulations. The application would need to be supported by data demonstrating its novelty, inventive step (e.g., unexpected therapeutic efficacy or improved properties), and industrial applicability.

Future Research Directions and Outlook

Exploration of Undiscovered Biological Activities and Targets

While the 1,5-naphthyridine (B1222797) core is known for activities like kinase inhibition and antiprotozoal effects, the full therapeutic potential of derivatives such as 6-Methoxy-8-methyl-1,5-naphthyridin-4-ol remains largely untapped. acs.orgnih.gov Future research will likely focus on screening this compound and its libraries against a broader range of biological targets to uncover novel activities.

Potential Areas for Exploration:

Neurological Disorders: Certain naphthyridine derivatives have shown potential in treating neurological conditions like Alzheimer's disease and depression. nih.gov Investigating the effect of the 6-methoxy and 8-methyl substitutions on targets within the central nervous system could reveal new therapeutic avenues.

Antiviral Activity: The structural similarity of naphthyridines to other nitrogen-containing heterocycles that possess antiviral properties suggests that this scaffold could be a fruitful starting point for the development of new antiviral agents. nih.gov

Immunomodulation: Some naturally occurring 1,5-naphthyridine alkaloids, like canthin-6-one, have demonstrated the ability to modulate immune responses by reducing pro-inflammatory mediators. nih.gov This suggests that synthetic derivatives could be developed as novel anti-inflammatory or immunomodulatory drugs.

Cardiovascular and Metabolic Diseases: Researchers have described a series of 1,5-naphthyridine derivatives as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a promising therapeutic strategy for diabetes. nih.gov

A systematic approach to exploring these new applications would involve screening against diverse target classes, as detailed in the table below.

Target ClassPotential Therapeutic AreaRationale for Exploration
G-Protein Coupled Receptors (GPCRs)Various, including CNS disorders, metabolic diseasesNaphthyridine scaffold can be modified to interact with diverse receptor binding pockets.
Ion ChannelsNeurological disorders, cardiovascular diseasesModulating ion channel activity is a key mechanism for many existing drugs.
Epigenetic Targets (e.g., HDACs, methyltransferases)Oncology, inflammatory diseasesThe planar heterocyclic system is suitable for interaction with epigenetic enzymes.
Protein-Protein Interactions (PPIs)Oncology, infectious diseasesDeveloping small molecules to disrupt PPIs is a growing area of drug discovery. nih.gov
Parasitic EnzymesInfectious Diseases (e.g., Leishmaniasis)Naphthyridines have shown promise as inhibitors of parasitic enzymes like DNA topoisomerase. nih.gov

Advanced Synthetic Method Development for Complex Naphthyridine Analogues

The generation of diverse libraries of this compound analogues for screening and optimization depends on efficient and versatile synthetic methods. While classical methods like the Skraup and Friedländer reactions are foundational, modern organic synthesis offers powerful new tools. nih.govmdpi.com

Future efforts will likely concentrate on:

Late-Stage Functionalization: Developing C-H activation and cross-coupling reactions that allow for the direct modification of the 1,5-naphthyridine core at advanced stages of the synthesis. nih.gov This enables the rapid creation of diverse analogues from a common intermediate without re-synthesizing the entire molecule.

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials combine to form complex naphthyridine products. MCRs are highly efficient and atom-economical, making them ideal for building compound libraries. rsc.org

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of naphthyridine intermediates. This technology can improve reaction efficiency, safety, and scalability compared to traditional batch processing.

Asymmetric Synthesis: Developing methods to produce enantiomerically pure naphthyridine derivatives, which is crucial as different stereoisomers of a drug can have vastly different biological activities and safety profiles.

Synthetic StrategyDescriptionAdvantages for Naphthyridine Synthesis
Cycloaddition Reactions Building the heterocyclic core through reactions like Diels-Alder or Povarov-type [4+2] cycloadditions. mdpi.comProvides access to complex, fused, and substituted ring systems with high stereocontrol.
Cross-Coupling Reactions Using catalysts (e.g., palladium, copper) to form new carbon-carbon or carbon-heteroatom bonds on the naphthyridine scaffold. nih.govAllows for modular and flexible introduction of a wide variety of substituents.
Photoredox Catalysis Using light to enable novel chemical transformations under mild conditions.Can facilitate challenging bond formations and functionalizations that are difficult with traditional thermal methods.

High-Throughput Screening and Lead Optimization Strategies

Once diverse libraries of this compound analogues are synthesized, high-throughput screening (HTS) becomes essential for rapidly identifying "hits"—compounds with desired biological activity. nih.govjfda-online.com HTS allows for the testing of thousands of compounds per day against a specific biological target. nih.gov

Following initial hit identification, a rigorous lead optimization process is required to transform these hits into viable drug candidates. danaher.comcoleparmer.com This iterative cycle involves:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the hit compound to understand which parts of the molecule are essential for its activity and to improve potency and selectivity. patsnap.com

Pharmacokinetic (ADME) Profiling: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound to ensure it can reach its target in the body and persist for a suitable duration. coleparmer.com

The goal is to refine the initial hits into lead compounds with an optimal balance of potency, selectivity, and drug-like properties. coleparmer.com For example, a scaffold hopping strategy, where the core structure is changed while retaining key functionalities, could lead to novel compounds with improved attributes. nih.govpatsnap.com

Integration of Artificial Intelligence and Machine Learning in Naphthyridine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process and hold immense potential for accelerating research on this compound and related compounds. mdpi.com

Key applications include:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their biological activities to predict the properties of new, unsynthesized naphthyridine analogues. nih.govwur.nl This allows researchers to prioritize the synthesis of compounds most likely to be active and have favorable drug-like properties, saving significant time and resources. crimsonpublishers.com

De Novo Drug Design: Generative AI models can design entirely new naphthyridine-based molecules tailored to fit the binding site of a specific biological target. wur.nlcrimsonpublishers.com These models can explore a vast chemical space to propose novel structures with high predicted potency and specificity.

Target Identification and Validation: AI can analyze complex biological data (genomics, proteomics) to identify and validate new potential drug targets for which naphthyridine derivatives might be effective. mdpi.com

Synthetic Route Prediction: ML models can analyze the chemical literature to propose efficient synthetic pathways for complex naphthyridine analogues, accelerating their production for biological testing.

The integration of these computational tools with traditional experimental work will create a more efficient, data-driven cycle of design, synthesis, and testing, ultimately accelerating the journey of promising naphthyridine compounds from the laboratory to the clinic.

Q & A

Q. What are the common synthetic routes for 6-Methoxy-8-methyl-1,5-naphthyridin-4-ol, and what analytical techniques are critical for confirming its structure?

  • Methodological Answer : The compound is typically synthesized via sequential substitution and hydrolysis reactions. For example, analogous 1,8-naphthyridine derivatives are prepared by substituting halogen atoms with methoxy/methyl groups under controlled temperatures (40–60°C), followed by acid- or base-catalyzed hydrolysis to introduce the hydroxyl group . Critical analytical techniques include:
  • Infrared Spectroscopy (IR) : To confirm functional groups (e.g., O-H, C-O stretching) .
  • ¹H-NMR : To verify substituent positions and purity. For instance, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons in naphthyridine cores appear between δ 7.0–8.5 ppm .

Q. How should researchers approach the characterization of physical properties (e.g., solubility, stability) for this compound in preclinical studies?

  • Methodological Answer :
  • Solubility : Use the shake-flask method with buffered solutions (pH 1.2–7.4) to simulate physiological conditions. Polar aprotic solvents like DMSO may be used for initial stock solutions .
  • Stability : Conduct stress testing under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via HPLC-MS .

Advanced Research Questions

Q. What methodological challenges arise in optimizing reaction conditions for the synthesis of this compound, and how can they be addressed?

  • Methodological Answer : Key challenges include minimizing by-products (e.g., demethylated analogs) and controlling regioselectivity. Strategies:
  • Temperature Control : Maintain reactions below 60°C to prevent side reactions .
  • Catalyst Screening : Use palladium or copper catalysts for selective methoxy group introduction .
  • In-Process Monitoring : Employ TLC or HPLC to track reaction progress and optimize stopping points .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions) for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Mitigation steps:
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial arrangements .
  • Computational Validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound analogs in pharmacological studies?

  • Methodological Answer :
  • Systematic Functional Group Modification : Replace methoxy/methyl groups with halogens or bulkier substituents to assess steric/electronic effects .
  • Bioactivity Profiling : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .
  • QSAR Modeling : Correlate substituent properties (e.g., cLogP, H-bond donors) with activity data .

Q. How should discrepancies between theoretical and experimental physicochemical parameters (e.g., LogP, pKa) be analyzed for this compound?

  • Methodological Answer :
  • Experimental Validation : Measure LogP via reverse-phase HPLC (C18 column) and compare with software-predicted values (e.g., ACD/Labs Percepta) .
  • Solvent Correction : Account for solvent polarity in pKa measurements using potentiometric titrations in water/co-solvent systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.